molecular formula C19H19N3O3 B2691342 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide CAS No. 1090962-72-3

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2691342
CAS No.: 1090962-72-3
M. Wt: 337.379
InChI Key: UGOIEMTYKVSHRC-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is a synthetic acrylamide derivative intended for research applications, particularly in the exploration of protein kinase and phosphodiesterase (PDE) signaling pathways. This compound features a core (2E)-2-cyano-3-aryl-prop-2-enamide structure, a scaffold recognized in medicinal chemistry for its potential in developing enzyme inhibitors . Its molecular structure incorporates a pyridinylmethoxy phenyl group and a 2-methoxyethyl amide side chain, characteristics shared with compounds investigated for modulating key biological targets . Researchers may utilize this chemical as a tool compound in preclinical studies to investigate the mechanism and therapeutic potential of SGK-1 (Serum- and Glucocorticoid-regulated Kinase 1) inhibition, as related indazolylacrylamide derivatives have been identified for this purpose . Furthermore, structurally similar aryl-substituted olefinic compounds have been documented as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), suggesting its potential application in neurological and psychiatric disorder research . The precise mechanism of action for this specific molecule requires further experimental validation, but it is hypothesized to act by competitively binding to the ATP-binding site of kinase enzymes or the active site of phosphodiesterases, thereby modulating intracellular signaling cascades . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-10-9-22-19(23)17(12-20)11-15-4-6-18(7-5-15)25-14-16-3-2-8-21-13-16/h2-8,11,13H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIEMTYKVSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions.

    Addition of the methoxyethyl group: The intermediate is then reacted with a methoxyethylating agent, such as methoxyethyl chloride, in the presence of a base to introduce the methoxyethyl group.

    Coupling with the pyridinylmethoxyphenyl group: The final step involves the coupling of the intermediate with a pyridinylmethoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the cyano group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

2. Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases, such as p38 mitogen-activated protein kinase (MAPK). This inhibition is crucial as p38 MAPK is involved in inflammatory responses and cancer metastasis. The structural features of the compound allow it to bind effectively to the active sites of these kinases, potentially leading to therapeutic applications in treating inflammatory diseases and cancers .

Catalytic Applications

1. Organic Synthesis
The compound has been utilized as a catalyst in various organic reactions, including the Knoevenagel condensation reaction. Its ability to facilitate these reactions efficiently makes it valuable in synthetic organic chemistry. The presence of the methoxy and cyano groups enhances its reactivity and selectivity in forming carbon-carbon bonds .

2. Green Chemistry
In line with green chemistry principles, this compound can act as a reusable catalyst in organic transformations, reducing waste and improving reaction efficiency. Its effectiveness in aqueous media contributes to environmentally friendly synthesis methods, aligning with current trends toward sustainable chemistry practices .

Material Science Applications

1. Polymer Development
The compound's unique functional groups can be incorporated into polymer matrices to create materials with enhanced properties. For example, polymers modified with this compound may exhibit improved thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

2. Sensor Technology
Due to its electronic properties, 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has potential applications in sensor technology. It can be used as a sensing element for detecting specific ions or molecules based on changes in conductivity or optical properties when exposed to target analytes .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways involving p38 MAPK .

Case Study 2: Catalysis
In another research project, the compound was tested as a catalyst for the Knoevenagel condensation between aldehydes and active methylene compounds. The results showed high yields and selectivity under mild conditions, showcasing its potential for use in industrial applications where efficiency is critical .

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Aryl Substituents : The target compound’s pyridin-3-ylmethoxy group distinguishes it from morpholine (30a, 30b) or halogenated aryl derivatives (). Pyridine’s nitrogen atom may facilitate hydrogen bonding or coordinate with metal ions in biological targets, unlike morpholine’s oxygen or halogenated aromatics .
  • Amide Side Chains: The 2-methoxyethyl group in the target compound provides moderate polarity, contrasting with the highly polar dimethylaminopropyl () or hydrophobic phenylethyl () groups. This balance may optimize membrane permeability .

Biological Activity

2-Cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The structure features a cyano group, methoxyethyl chain, and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
CAS Number1090962-72-3

Neuroprotective Effects

Cinnamide derivatives have been reported to possess neuroprotective effects. A study demonstrated that related compounds significantly prolonged survival in models of acute cerebral ischemia, indicating that compound 1 could also exhibit similar protective effects on neuronal cells under stress conditions. The mechanism likely involves modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

The proposed mechanisms for the biological activity of compound 1 include:

  • Inhibition of key signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell proliferation and survival.
  • Induction of apoptosis : The presence of the cyano group may enhance the ability to trigger apoptotic pathways in cancer cells.
  • Neuroprotection : By reducing oxidative stress and inflammation, compound 1 could protect neurons from damage during ischemic events.

Case Studies

  • Cerebral Ischemia Model : In a study involving mice subjected to bilateral common carotid artery occlusion, compounds structurally related to compound 1 exhibited significant neuroprotective effects, prolonging survival times and reducing mortality rates when administered intraperitoneally. This suggests that compound 1 may have similar protective effects against ischemic injury.
  • Anticancer Screening : Preliminary screening of analogs indicated promising results against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. These findings warrant further investigation into the specific effects of compound 1 on cancer cell viability and mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide and its intermediates?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, a substitution reaction between a nitrobenzene derivative and pyridinemethanol under alkaline conditions generates intermediates like N-(3-chloro-4-(pyridylmethoxy)nitrobenzene. Subsequent reduction using iron powder in acidic conditions yields aniline derivatives, followed by condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) to form the acrylamide backbone . Key challenges include optimizing reaction yields and purity, particularly during the reduction step.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, and mass spectrometry (HRMS or LC-MS) for molecular weight verification. For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) can resolve absolute configuration and packing interactions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Start with antimicrobial susceptibility testing (e.g., MIC/MBC against Staphylococcus aureus or Enterococcus spp.) and anti-inflammatory assays (e.g., COX-2 inhibition or TNF-α suppression). For antioxidant potential, employ DPPH radical scavenging or FRAP assays. Ensure dose-response curves are generated to assess potency thresholds .

Advanced Research Questions

Q. How do substituents on the phenyl and pyridinyl groups influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens, methoxy, or trifluoromethyl groups). Compare their bioactivity data to identify pharmacophores. For example, trifluoromethyl groups on the phenyl ring enhance antimicrobial potency by improving membrane penetration, while bulky pyridinyl substituents may reduce solubility .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, metabolic stability) to identify discrepancies. If in vitro activity does not translate in vivo, investigate factors like rapid hepatic metabolism (via CYP450 assays) or poor blood-brain barrier penetration. Use isotopic labeling (e.g., ¹⁴C) for metabolite tracking .

Q. What computational tools are effective for predicting binding modes with target proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like COX-2 or bacterial topoisomerases. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate electronic parameters (HOMO/LUMO) with activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The acrylamide moiety and flexible methoxyethyl chain often lead to poor crystal formation. Use crystal engineering strategies: (1) Co-crystallize with carboxylic acid co-formers to stabilize hydrogen bonds; (2) Screen solvents with high polarity (e.g., DMSO/water mixtures); (3) Employ slow evaporation at controlled temperatures. Refinement in SHELXL requires careful handling of disordered solvent molecules .

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